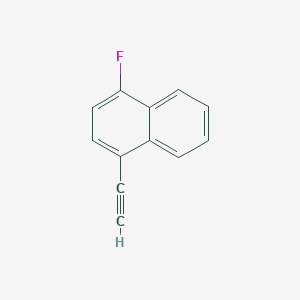
1-Ethynyl-4-fluoronaphthalene
Descripción general
Descripción
1-Ethynyl-4-fluoronaphthalene is an organic compound belonging to the naphthalene family. It is characterized by the presence of an ethynyl group at the first position and a fluorine atom at the fourth position on the naphthalene ring. The molecular formula of this compound is C12H7F, and it has a molecular weight of 170.19 g/mol .
Aplicaciones Científicas De Investigación
1-Ethynyl-4-fluoronaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Safety and Hazards
The safety information for 1-Ethynyl-4-fluoronaphthalene indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and keeping away from heat/sparks/open flames/hot surfaces .
Métodos De Preparación
1-Ethynyl-4-fluoronaphthalene can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another synthetic route involves the reaction of 3-Butyn-2-ol with 4-(4-fluoro-1-naphthalenyl)-2-methyl- under specific reaction conditions .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
1-Ethynyl-4-fluoronaphthalene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form this compound derivatives.
Substitution: Aromatic nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the fluorine atom with a nucleophile can lead to the formation of various substituted naphthalene derivatives .
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-4-fluoronaphthalene involves its interaction with specific molecular targets and pathways. The ethynyl group and the fluorine atom play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
1-Ethynyl-4-fluoronaphthalene can be compared with other similar compounds, such as:
- 1-Ethynyl-2-fluoronaphthalene
- 1-Ethynyl-3-fluoronaphthalene
- 1-Ethynyl-5-fluoronaphthalene
These compounds share similar structural features but differ in the position of the fluorine atom on the naphthalene ring. The unique positioning of the fluorine atom in this compound contributes to its distinct chemical properties and reactivity .
Propiedades
IUPAC Name |
1-ethynyl-4-fluoronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h1,3-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSKESVWCAQYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C2=CC=CC=C12)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine](/img/structure/B3007110.png)
![N-(2,5-dimethylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide](/img/structure/B3007112.png)






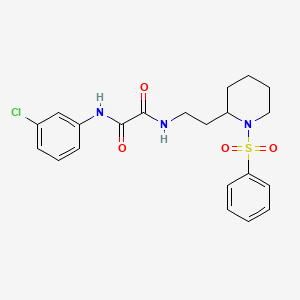
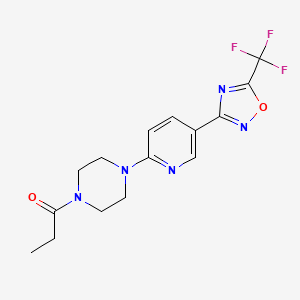
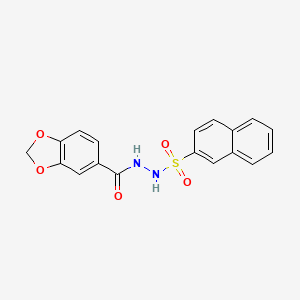
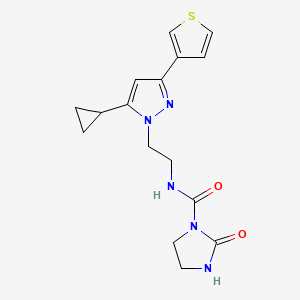
![2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B3007132.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3007133.png)
